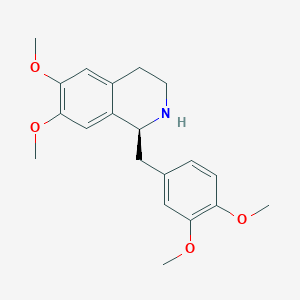

(S)-(-)-Tetrahydropapaverine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWQTVWJNHKSCC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348641 | |

| Record name | (1S)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-98-2 | |

| Record name | (-)-Tetrahydropapaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(-)-Tetrahydropapaverine Biosynthesis in Papaver somniferum: A Technical Guide

<

Introduction

The opium poppy, Papaver somniferum, is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), a class of approximately 2,500 compounds with significant pharmaceutical applications. These include the well-known analgesics morphine and codeine, the muscle relaxant papaverine, and the antitussive and potential anticancer agent noscapine. At the heart of this intricate metabolic network lies the biosynthesis of (S)-(-)-tetrahydropapaverine, a key intermediate and a member of the BIA family. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to this compound in Papaver somniferum, designed for researchers, scientists, and professionals in drug development. We will delve into the enzymatic steps, the underlying genetic machinery, and the experimental methodologies used to elucidate this fascinating pathway.

The Central Role of (S)-Reticuline

The biosynthesis of nearly all BIAs in Papaver somniferum converges on the pivotal intermediate, (S)-reticuline.[1][2][3] This molecule serves as the branch point from which numerous downstream pathways diverge to produce the vast spectrum of alkaloids found in the opium poppy.[2] The journey to (S)-reticuline begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by norcoclaurine synthase (NCS).[4][5] This initial step is a critical regulatory point in the overall BIA biosynthetic pathway.[5]

The Biosynthetic Pathway to this compound

The formation of this compound from (S)-reticuline is a multi-step process involving a series of methylation and demethylation reactions. Historically, it was believed that the pathway proceeded through the N-demethylated intermediate, norreticuline.[6] However, more recent in vivo labeling studies have revised this understanding, demonstrating that the biosynthesis of papaverine, and by extension its precursor tetrahydropapaverine, proceeds through N-methylated intermediates.[1][7][8]

The currently accepted pathway is as follows:

-

(S)-Reticuline to (S)-Laudanine: The pathway initiates with the methylation of the 7-hydroxyl group of (S)-reticuline, a reaction catalyzed by reticuline 7-O-methyltransferase (7OMT), to produce (S)-laudanine.[1][7][8]

-

(S)-Laudanine to (S)-Laudanosine: Subsequently, a second methylation occurs at the 3'-hydroxyl group of (S)-laudanine to yield (S)-laudanosine.[1][7][8] The specific enzyme responsible for this step, a 3'-O-methyltransferase, has been a subject of investigation, with some evidence pointing towards the multifunctional activity of a scoulerine 9-O-methyltransferase (SOMT1) isoform.[4]

-

(S)-Laudanosine to this compound: The final step involves the N-demethylation of (S)-laudanosine to form this compound.[1][7][8] This demethylation is a crucial and somewhat unusual step, as many other BIA pathways retain the N-methyl group.[1]

It is important to note that while this compound is a direct precursor to papaverine, it is also a significant alkaloid in its own right.[1][6] The subsequent aromatization of the B ring of tetrahydropapaverine, involving a 1,2-dihydropapaverine intermediate, leads to the formation of papaverine.[1][7][8]

Key Enzymes in the Pathway to (S)-Reticuline

The synthesis of the central precursor, (S)-reticuline, involves a series of well-characterized enzymatic reactions:

| Enzyme | Abbreviation | Function | Substrate(s) | Product |

| Norcoclaurine Synthase | NCS | Condensation of dopamine and 4-HPAA | Dopamine, 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine |

| (RS)-Norcoclaurine 6-O-methyltransferase | 6OMT | Methylation of the 6-hydroxyl group | (S)-Norcoclaurine | (S)-Coclaurine |

| (S)-Coclaurine N-methyltransferase | CNMT | N-methylation of the secondary amine | (S)-Coclaurine | (S)-N-Methylcoclaurine |

| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH (CYP80B1) | Hydroxylation of the 3' position | (S)-N-Methylcoclaurine | (S)-3'-Hydroxy-N-methylcoclaurine |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Methylation of the 4'-hydroxyl group | (S)-3'-Hydroxy-N-methylcoclaurine | (S)-Reticuline |

Cellular and Subcellular Localization of Biosynthesis

The biosynthesis of BIAs in Papaver somniferum is a highly compartmentalized process, involving multiple cell types primarily within the phloem.[9] While the final alkaloids, such as morphine, accumulate in the latex of specialized laticifers, key biosynthetic enzymes are localized to sieve elements and companion cells.[9][10] For instance, (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a critical enzyme in the pathway to (S)-reticuline, is found in the parietal region of sieve elements.[9] This spatial separation of synthesis and storage suggests a complex interplay and transport of intermediates between different cell types.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches. Below are representative protocols for key experiments.

Protocol 1: Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol describes the expression of a Papaver somniferum O-methyltransferase (OMT) in Escherichia coli for subsequent functional characterization.

Step-by-Step Methodology:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from Papaver somniferum tissues known to express the target OMT (e.g., roots, stems).[11] Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

-

PCR Amplification: Amplify the full-length open reading frame of the target OMT gene from the cDNA library using gene-specific primers.

-

Cloning into an Expression Vector: Ligate the PCR product into a suitable bacterial expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.

-

Transformation and Expression: Transform the expression construct into a competent E. coli strain (e.g., BL21(DE3)). Grow the transformed cells to mid-log phase and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: Harvest the bacterial cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Enzyme Assays: Perform in vitro enzyme assays by incubating the purified enzyme with the putative substrate (e.g., (S)-reticuline or (S)-laudanine), a methyl donor (S-adenosyl-L-methionine, SAM), and appropriate buffers.

-

Product Identification: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and quantify the formation of the methylated product.

Protocol 2: Virus-Induced Gene Silencing (VIGS) for In Planta Functional Analysis

VIGS is a powerful reverse genetics tool to study gene function in plants. This protocol outlines the general steps for silencing a target gene in the papaverine biosynthetic pathway in Papaver somniferum.

Step-by-Step Methodology:

-

VIGS Vector Construction: Clone a fragment (typically 200-400 bp) of the target gene's cDNA into a Tobacco Rattle Virus (TRV)-based VIGS vector.

-

Agrobacterium Transformation: Transform the VIGS construct into Agrobacterium tumefaciens.

-

Plant Infiltration: Infiltrate young Papaver somniferum seedlings with a mixture of Agrobacterium cultures carrying the VIGS construct and a helper plasmid.

-

Phenotypic and Metabolic Analysis: After a few weeks, observe the plants for any visible phenotypes. Harvest tissues from the silenced and control plants.

-

Gene Expression Analysis: Quantify the transcript levels of the target gene using quantitative real-time PCR (qRT-PCR) to confirm silencing.

-

Metabolite Profiling: Analyze the alkaloid profiles of the silenced and control plants using HPLC or LC-MS to determine the impact of gene silencing on the accumulation of this compound and other related alkaloids.[4]

Visualizing the Pathway and Workflows

Biosynthetic Pathway from Tyrosine to this compound

Caption: Biosynthesis of this compound in P. somniferum.

Experimental Workflow for VIGS

Sources

- 1. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and partial characterization of norcoclaurine synthase, the first committed step in benzylisoquinoline alkaloid biosynthesis, from opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opium alkaloids. Part XVI. The biosynthesis of 1-benzylisoquinolines in Papaver somniferum. Preferred and secondary pathways; stereochemical aspects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. researchgate.net [researchgate.net]

- 9. A Tale of Three Cell Types: Alkaloid Biosynthesis Is Localized to Sieve Elements in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

A Technical Guide to the Synthesis of Papaverine from the Chiral Precursor (S)-(-)-Tetrahydropapaverine

Executive Summary

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is a pharmacologically significant compound valued for its vasodilatory and smooth muscle relaxant properties.[1][2][3] Unlike other opium alkaloids, it is non-narcotic and exerts its effects primarily through the inhibition of phosphodiesterase enzymes, notably PDE10A.[1][2] Its clinical applications include the treatment of visceral spasms and vasospasms.[2][3] The chemical synthesis of papaverine is crucial for ensuring a stable, high-purity supply independent of botanical sources. This guide provides an in-depth technical overview of a stereochemically-informed synthetic approach, focusing on the conversion of the natural biosynthetic precursor, (S)-(-)-tetrahydropapaverine (THP), to papaverine. We will explore the underlying chemical principles, detail validated experimental protocols, and discuss the critical role of stereochemistry in this transformation.

Introduction: The Pharmacological and Synthetic Landscape of Papaverine

Papaverine holds a unique position in pharmacology. First structurally elucidated by Guido Goldschmiedt, its synthesis was validated in 1909.[1][4] It functions as a direct-acting smooth muscle relaxant, increasing intracellular levels of cAMP and cGMP, which leads to vasodilation.[1][5] This mechanism underpins its therapeutic use in conditions involving arterial spasms and ischemia.[3]

The production of key pharmaceuticals can be vulnerable to supply chain disruptions, a fact highlighted by shortages of related neuromuscular blocking agents like atracurium and cisatracurium during the COVID-19 pandemic, for which THP is also a key intermediate.[6] This underscores the strategic importance of robust and efficient semi-synthetic and fully synthetic routes to papaverine and its precursors. This guide focuses specifically on the final, critical step in many synthetic pathways: the aromatization of this compound.

The Chiral Precursor: this compound

The selection of a starting material is a pivotal decision in synthesis design. This compound, chemically known as (S)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is not merely a convenient intermediate; it is the specific, biologically relevant precursor to papaverine in the opium poppy.[6][7][8]

The Decisive Role of Stereochemistry

Modern biosynthetic studies have conclusively shown that the pathway to papaverine proceeds through stereospecific intermediates. The central precursor, (S)-reticuline, is methylated to (S)-laudanine and then laudanosine.[7][9][10][11] A subsequent N-demethylation yields (S)-tetrahydropapaverine.[7][9][10][11] Crucially, feeding experiments have demonstrated that (S)-tetrahydropapaverine is an excellent precursor for papaverine, whereas its enantiomer, (R)-tetrahydropapaverine, is largely inactive.[7] This enzymatic selectivity in the natural pathway provides a strong rationale for using the enantiopure (S)-isomer in chemical synthesis to maximize efficiency and avoid unnecessary purification of enantiomeric products. The use of such "chiral pool" synthons is a cornerstone of modern alkaloid synthesis.[12][13]

Biosynthetic Pathway Overview

The established biosynthetic route provides critical context for the synthetic chemist, revealing nature's solution to constructing the molecule.

Caption: Biosynthetic pathway from (S)-Reticuline to Papaverine.

Core Synthesis: Aromatization of this compound

The conversion of THP to papaverine is fundamentally a dehydrogenation or oxidation reaction. It involves the removal of four hydrogen atoms from the B-ring of the tetrahydroisoquinoline core to create a fully aromatic isoquinoline system. This transformation can be achieved through several chemical methods.

Caption: Core chemical transformation from (S)-(-)-THP to Papaverine.

Method A: Oxidation with Hydrogen Peroxide (H₂O₂)

A direct and aqueous-based method for the semi-synthesis of papaverine from microbially produced THP has been developed, utilizing hydrogen peroxide as the oxidant.[6][14] This approach is attractive due to the low cost and environmental friendliness of the reagent.

-

Mechanism: The reaction proceeds via a four-electron oxidation. While the precise mechanism in this context is complex, it likely involves the generation of reactive oxygen species that facilitate the stepwise removal of hydrogen from the tetrahydroisoquinoline ring system, passing through a 1,2-dihydropapaverine intermediate.[7][9]

-

Causality of Choices: The choice of H₂O₂ is driven by its efficacy as an oxidant and the desire for a simple, one-step aqueous reaction. Optimization of pH, temperature, and reaction time is critical to balance the rate of reaction against potential degradation of the starting material and product.[14] Studies have shown that a pH of 9.5 provides the highest yields for this oxidation.[14]

Method B: Dehydrogenation with Elemental Sulfur

A patented method describes the use of elemental sulfur for the dehydrogenation of THP.[15] This classical method is effective for aromatization reactions.

-

Mechanism: At elevated temperatures, sulfur acts as a hydrogen acceptor. The THP is dehydrogenated to papaverine, and the sulfur is reduced to hydrogen sulfide (H₂S), a toxic and malodorous gas.

-

Causality of Choices: Sulfur is an inexpensive and potent dehydrogenating agent. The reaction is typically run at reflux in a high-boiling solvent like toluene or xylene.[15] A key consideration is the mandatory inclusion of a caustic scrubber (e.g., NaOH solution) to trap the H₂S byproduct, which is a critical safety and environmental control.[15]

Method C: Catalytic Dehydrogenation

The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is a standard and often highly efficient method for dehydrogenation. Patents describe the use of a generic "dehydrogenation reaction catalyst" in a solvent like trimethylbenzene.[16][17]

-

Mechanism: In catalytic dehydrogenation, the THP substrate adsorbs onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of C-H bonds and the elimination of molecular hydrogen (H₂), which evolves as a gas. The reaction is often driven to completion by heat or by using a hydrogen acceptor.

-

Causality of Choices: Catalytic methods are often preferred for their high efficiency, selectivity, and the ease of removing the catalyst by simple filtration. The choice of a high-boiling aromatic solvent like trimethylbenzene allows the reaction to be conducted at the elevated temperatures (50-180 °C) often required for dehydrogenation while avoiding the formation of peroxides.[16][17]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating reaction setup, work-up, purification, and analytical confirmation steps.

Protocol: H₂O₂ Oxidation of this compound

Based on the methodology described by d'Oelsnitz, S.J., et al. (2022).[6][14]

A. Materials and Reagents:

-

This compound (Substrate)

-

Hydrogen Peroxide (H₂O₂), 30% w/w solution (Oxidant)

-

Tris-HCl buffer, 1M, pH 9.5 (Reaction Medium)

-

Sodium Thiosulfate, 1M solution (Quenching Agent)

-

Ethyl Acetate (Extraction Solvent)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Drying Agent)

B. Experimental Workflow:

Caption: Step-by-step workflow for the H₂O₂ oxidation of THP.

C. Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in Tris-HCl buffer (pH 9.5).

-

Add the 30% H₂O₂ solution to achieve a final concentration of approximately 0.5%.

-

Heat the reaction mixture to 85°C and maintain for 1 hour, monitoring by TLC or LC-MS.

-

Cool the mixture to room temperature and quench the reaction by adding an equal volume of 1M sodium thiosulfate solution.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

D. Purification and Validation:

-

Purify the crude residue by silica gel column chromatography.

-

Characterize the final product to confirm identity and purity.

Data Summary and Method Comparison

The selection of a synthetic method depends on factors such as scale, safety requirements, and available equipment.

| Method | Key Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages & Safety Notes |

| H₂O₂ Oxidation | Hydrogen Peroxide, Tris Buffer | 85°C, 1 h, aqueous | ~15%[6] | Uses inexpensive, green reagents; simple one-step process. | Moderate yield; requires careful temperature control. |

| Sulfur Dehydrogenation | Elemental Sulfur, Toluene | Reflux (e.g., 110°C), 4-5 h | High (implied) | Inexpensive reagents; robust and scalable method. | Generates toxic H₂S gas (requires scrubber) ; high temperatures.[15] |

| Catalytic Dehydrogenation | Pd/C, Trimethylbenzene | 50-180°C | High (typical) | High efficiency; catalyst is easily removed by filtration. | Catalyst cost; requires handling of flammable solvents at high temperatures.[16][17] |

Conclusion

The synthesis of papaverine from this compound is a strategically important transformation that leverages a stereochemically correct, bio-inspired precursor. The conversion relies on a fundamental dehydrogenation reaction, which can be accomplished through various means, including modern aqueous oxidation, classical sulfur-mediated processes, and efficient catalytic methods. The choice of method allows researchers and drug development professionals to balance considerations of yield, safety, cost, and environmental impact. By understanding the causality behind the reaction choices and adhering to validated protocols, high-purity papaverine can be reliably produced to meet clinical and research demands.

References

-

Thakur, A., et al. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Papaverine. Available at: [Link]

-

ResearchGate. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Available at: [Link]

-

RxList. (n.d.). Papaverine. Available at: [Link]

-

d'Oelsnitz, S.J., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. PNAS, 119(33). Available at: [Link]

-

Han, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1305-12. Available at: [Link]

-

Han, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. PubMed. Available at: [Link]

-

PubChem. (n.d.). Papaverine. National Center for Biotechnology Information. Available at: [Link]

-

Han, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Elsevier. Available at: [Link]

-

ResearchGate. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Available at: [Link]

-

SynZeal. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (n.d.). Alkaloids synthesised from the chiral building block 2. Available at: [Link]

-

Nakashima, Y., et al. (2024). Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). (+-)-Tetrahydropapaverine. National Center for Biotechnology Information. Available at: [Link]

-

Mandava V. basaveswara Rao et al. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica, 6(5), 7-13. Available at: [Link]

-

France, S. P., & Lectka, T. (2006). Syntheses of Aristotelia Alkaloids: Reflections in the Chiral Pool. PubMed Central. Available at: [Link]

- Google Patents. (2009). CN101544603A - Preparation method of 3,4-dihydropapaverine and hydrochloride thereof.

-

Scribd. (n.d.). Lecture - Papaverine. Available at: [Link]

- Google Patents. (2016). CN105541714A - Preparation methods of papaverine and papaverine hydrochloride.

-

SciSpace. (2016). Preparation methods of papaverine and papaverine hydrochloride. Available at: [Link]

-

d'Oelsnitz, S.J., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. PubMed Central. Available at: [Link]

Sources

- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Papaverine - Wikipedia [en.wikipedia.org]

- 3. Papaverine (Papaverine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 4747-98-2 | SynZeal [synzeal.com]

- 9. The biosynthesis of papaverine proceeds via (S)-reticuline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Syntheses of Aristotelia Alkaloids: Reflections in the Chiral Pool - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN101544603A - Preparation method of 3,4-dihydropapaverine and hydrochloride thereof - Google Patents [patents.google.com]

- 16. CN105541714A - Preparation methods of papaverine and papaverine hydrochloride - Google Patents [patents.google.com]

- 17. Preparation methods of papaverine and papaverine hydrochloride (2016) | Zhang Kehua [scispace.com]

- 18. derpharmachemica.com [derpharmachemica.com]

Stereospecific Synthesis of (S)-(-)-Tetrahydropapaverine: A Technical Guide for Drug Development Professionals

Introduction

(S)-(-)-Tetrahydropapaverine, also known as (S)-Norlaudanosine, is a pivotal chiral intermediate in the synthesis of various isoquinoline alkaloids and pharmaceutical agents. Its stereochemical integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of a robust and highly stereospecific method for the synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The cornerstone of this synthesis is the asymmetric hydrogenation of a prochiral dihydroisoquinoline precursor, a testament to the power of modern catalytic chemistry in achieving exquisite stereocontrol.

The Strategic Approach: Asymmetric Hydrogenation

The chosen synthetic strategy revolves around the highly efficient and enantioselective hydrogenation of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. This method is superior to classical resolution techniques as it avoids the inherent 50% yield limitation and the often-tedious separation of diastereomeric salts. The key to achieving high enantioselectivity lies in the use of a chiral transition metal catalyst, specifically a Ruthenium(II) complex with a chiral bisphosphine ligand, such as (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This approach, pioneered by Nobel laureate Ryoji Noyori, provides a direct and atom-economical route to the desired (S)-enantiomer with excellent optical purity.

Mechanistic Insights: The Causality Behind Stereoselection

The remarkable enantioselectivity of the Ru-(S)-BINAP catalyzed hydrogenation stems from the formation of a chiral catalytic complex that creates a sterically demanding environment around the active site. The C2-symmetry of the BINAP ligand is crucial in differentiating the two prochiral faces of the imine substrate.

The catalytic cycle is believed to proceed through the following key steps:

-

Catalyst Activation: The pre-catalyst, often a Ru(II)-BINAP dihalide or dicarboxylate, is activated under a hydrogen atmosphere to form a reactive ruthenium hydride species.

-

Substrate Coordination: The dihydroisoquinoline substrate coordinates to the chiral ruthenium complex. The geometry of the BINAP ligand dictates a preferred orientation of the substrate to minimize steric hindrance.

-

Enantioselective Hydride Transfer: The crucial stereochemistry-determining step involves the migratory insertion of the coordinated imine into the Ru-H bond. The chiral environment of the BINAP ligand directs the hydride to a specific face of the imine, leading to the preferential formation of the (S)-enantiomer.

-

Product Release and Catalyst Regeneration: The hydrogenated product, this compound, is released from the coordination sphere, and the catalyst is regenerated to participate in the next catalytic cycle.

This mechanistic understanding underscores the importance of ligand selection and reaction conditions in achieving high enantiomeric excess (e.e.).

Experimental Protocol

This section provides a detailed, step-by-step methodology for the stereospecific synthesis of this compound via asymmetric hydrogenation.

Part 1: Synthesis of the Dihydroisoquinoline Precursor

The precursor, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, can be synthesized via the well-established Bischler-Napieralski reaction from N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

Part 2: Asymmetric Hydrogenation

Materials and Reagents:

-

1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

-

[RuCl2((S)-BINAP)]2·NEt3 complex (or a similar pre-catalyst)

-

Anhydrous, degassed methanol

-

High-purity hydrogen gas

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and a high-pressure hydrogenation apparatus (e.g., a Parr shaker)

Procedure:

-

Catalyst Preparation (if not using a pre-formed complex): In a glovebox or under a strict inert atmosphere, prepare the active catalyst solution by dissolving the [RuCl2((S)-BINAP)]2·NEt3 complex in anhydrous, degassed methanol.

-

Reaction Setup: In a high-pressure reactor vessel, dissolve the 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline substrate in anhydrous, degassed methanol.

-

Catalyst Addition: Under a counter-flow of inert gas, add the catalyst solution to the reactor. The substrate-to-catalyst ratio (S/C) is typically high, in the range of 1000:1 to 10,000:1, highlighting the efficiency of the catalyst.

-

Hydrogenation: Seal the reactor and purge it several times with high-purity hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 40-100 atm) and commence vigorous stirring. The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 25-50 °C) for a period of 12-48 hours, or until hydrogen uptake ceases.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as TLC or HPLC to confirm the disappearance of the starting material.

-

Work-up and Purification:

-

Carefully vent the hydrogen gas from the reactor and purge with an inert gas.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the stereospecific synthesis of this compound.

| Parameter | Value | Reference |

| Chemical Formula | C20H25NO4 | [1] |

| Molecular Weight | 343.42 g/mol | [1] |

| Typical Yield | >95% | General expectation for this type of high-efficiency hydrogenation. |

| Enantiomeric Excess (e.e.) | >98% | General expectation for this type of high-efficiency hydrogenation. |

| Specific Rotation ([α]D) | -35.5° (c 1.0, CHCl3) |

Visualization

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Components

Caption: Key interactions in the asymmetric hydrogenation.

Conclusion

The asymmetric hydrogenation of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline using a chiral Ru-(S)-BINAP catalyst represents a state-of-the-art, efficient, and highly stereospecific method for the synthesis of this compound. This technical guide provides the foundational knowledge, mechanistic understanding, and a detailed experimental framework for its successful implementation in a drug development setting. The principles outlined herein can be adapted and optimized for scale-up, ensuring the production of this critical chiral intermediate with the highest standards of quality and purity.

References

-

Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]

-

Kitamura, M.; Tokunaga, M.; Ohkuma, T.; Noyori, R. Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium Complexes. Org. Synth.1993 , 71, 1. [Link]

-

Takaya, H.; Ohta, T.; Sayo, N.; Kumobayashi, H.; Akutagawa, S.; Inoue, S.; Kasahara, I.; Noyori, R. Enantioselective Hydrogenation of Allylic Alcohols Using BINAP-Ruthenium(II) Complexes. J. Am. Chem. Soc.1987 , 109 (5), 1596–1597. [Link]

-

Ahmed, M. M. A.; et al. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Adv., 2023 , 13, 13045-13072. [Link]

-

This compound. SynZeal. [Link]

-

(R)-tetrahydropapaverine. PubChem. [Link]

Sources

Biological role of (S)-(-)-Tetrahydropapaverine in alkaloid metabolism

An In-Depth Technical Guide: The Biological Role of (S)-(-)-Tetrahydropapaverine in Alkaloid Metabolism

Abstract

This compound (THP) is a pivotal intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a large and structurally diverse class of plant specialized metabolites with significant pharmacological applications. Historically considered a direct product of norlaudanosoline methylation, recent in-vivo studies have fundamentally revised this understanding. This guide delineates the contemporary view of THP's role, positioning it as a key downstream product of the central BIA intermediate, (S)-reticuline. We will explore the specific enzymatic steps, including sequential O-methylations and a critical N-demethylation, that constitute its formation. Furthermore, this document details the subsequent conversion of THP to the vasodilator papaverine. Authored from the perspective of a senior application scientist, this guide synthesizes core biochemical knowledge with the practical methodologies required for its investigation, including stable isotope tracing and analytical quantification. It also touches upon recent advancements in metabolic engineering aimed at the heterologous production of THP and related compounds, providing a comprehensive resource for researchers in natural product chemistry, drug development, and synthetic biology.

Introduction: The Centrality of Benzylisoquinoline Alkaloids

The benzylisoquinoline alkaloids (BIAs) represent approximately 2,500 defined structures, making them one of the largest families of plant-derived natural products.[1][2] Their biosynthesis originates from the amino acid L-tyrosine and gives rise to a vast array of pharmacologically active compounds, including the analgesic morphine, the antimicrobial berberine, and the antitussive noscapine.[3][4][5] The metabolic pathways leading to these molecules are complex, often involving dozens of enzymatic steps.

Within this intricate metabolic network, specific molecules serve as critical branch-point intermediates, directing flux towards different structural classes. For decades, (S)-reticuline has been recognized as the central hub from which most major BIA scaffolds are derived.[3][6][7][8] This guide focuses on a key downstream metabolite, this compound (THP), whose biosynthetic origin has been recently elucidated. THP is the immediate, non-aromatized precursor to papaverine, a potent vasodilator found in the opium poppy (Papaver somniferum).[5][9] Understanding the precise formation and metabolic fate of THP is crucial for both fundamental plant biochemistry and for advancing metabolic engineering efforts to produce these valuable compounds in microbial systems.[10][11][12]

The Modern View: Biosynthesis of this compound

Early biosynthetic hypotheses postulated that THP was formed via the full O-methylation of norlaudanosoline.[13][14] However, compelling evidence from stable isotope feeding experiments has overturned this model. The contemporary, validated pathway shows that THP biosynthesis is a branch of the main BIA pathway, originating from (S)-reticuline.[9][13][15]

From (S)-Reticuline to Laudanosine: A Pathway of Sequential Methylation

The journey to THP begins at the central intermediate (S)-reticuline. The pathway is initiated by a series of two specific O-methylation events, followed by a crucial N-demethylation.

-

(S)-Reticuline to (S)-Laudanine: The first committed step is the methylation of the 7-hydroxyl group of (S)-reticuline. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), yielding (S)-laudanine.[13][14]

-

(S)-Laudanine to Laudanosine: A second O-methylation occurs at the 3'-hydroxyl position of laudanine, producing the fully O-methylated, N-methylated intermediate, laudanosine.[9][13]

The Critical N-Demethylation Step

The conversion of laudanosine to this compound involves the removal of the N-methyl group. This N-demethylation is a key transformation, as it bridges the gap between the N-methylated intermediates common to the morphinan pathway and the N-demethylated skeleton of papaverine.[13][14] The specific enzyme responsible for this step in Papaver somniferum is yet to be fully characterized, representing an active area of research.

Metabolic Fate: The Aromatization to Papaverine

This compound is not an end-product but rather the penultimate precursor to papaverine. The final stage of the pathway involves the aromatization of the heterocyclic ring system.

This process is not a single step but proceeds via a 1,2-dihydropapaverine intermediate.[9][13][14] The final conversion to papaverine is a dehydrogenation of the 1,2-bond.[13] This two-step oxidation cascade completes the biosynthesis of one of the major alkaloids in opium poppy.

Methodologies for Elucidating THP Metabolism

The revision of the THP biosynthetic pathway was made possible by sophisticated experimental techniques. For researchers aiming to study this or similar metabolic pathways, understanding these methodologies is paramount.

In Vivo Stable Isotope Labeling and Metabolic Tracing

This is the gold standard for pathway elucidation in living organisms. The causality behind this choice is that it allows for the direct observation of metabolic flux in a native biological context, avoiding artifacts from in vitro assays. By feeding the plant a precursor labeled with a heavy isotope (e.g., ¹³C or ¹⁵N), one can trace the label's incorporation into downstream metabolites using mass spectrometry.

Experimental Protocol: Stable Isotope Feeding Study

-

Precursor Synthesis: Synthesize a doubly-labeled precursor, such as [1-¹³C, N-¹³CH₃]-(S)-reticuline. The dual labels are critical for determining if the N-methyl group is retained or lost during conversion.

-

Plant Material: Utilize young seedlings of a relevant plant species (e.g., 8-day-old Papaver somniferum seedlings) that are actively producing the target alkaloids.[13]

-

Administration: Dissolve the labeled precursor in a suitable buffer and administer it to the seedlings, often through the roots or via injection. Incubate for a defined period (e.g., 24-48 hours).

-

Metabolite Extraction: Harvest the plant tissue, flash-freeze in liquid nitrogen to quench metabolism, and lyophilize. Perform a total metabolite extraction using an appropriate organic solvent system (e.g., methanol/chloroform/water).

-

LC-MS/MS Analysis: Analyze the crude extract using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique separates the complex mixture of metabolites and provides highly accurate mass data.

-

Data Interpretation: Search the LC-MS/MS data for the predicted masses of the labeled intermediates and the final product. For example, the incorporation of [1-¹³C, N-¹³CH₃]-(S)-reticuline into laudanosine would result in a mass shift of +2 Da. Critically, its conversion to THP would show only a +1 Da shift, confirming the loss of the labeled N-methyl group.[13]

Analytical Quantification

Accurate quantification of pathway intermediates is essential for understanding metabolic flux and identifying potential bottlenecks. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

Data from Feeding Experiment

The following table summarizes the quantitative results from a feeding experiment using [1-¹³C, N-¹³CH₃]-(S)-reticuline in P. somniferum, demonstrating the relative flux through the papaverine and morphinan (thebaine) pathways.[13]

| Labeled Compound Detected | [M+H]⁺ (m/z) Experimental | Amount (nmol/g dry weight) | Pathway |

| [1-¹³C, N-¹³CH₃]-Laudanine | 346.19247 | 0.10 | Papaverine |

| [1-¹³C, N-¹³CH₃]-Laudanosine | 360.20786 | 0.02 | Papaverine |

| [1-¹³C]-Tetrahydropapaverine | 345.18873 | 0.01 | Papaverine |

| [1-¹³C]-Papaverine | 341.15751 | 0.01 | Papaverine |

| [1-¹³C, N-¹³CH₃]-Thebaine | 314.16595 | 4.35 | Morphinan |

Data adapted from Luchinat et al., 2010.[13] The significantly lower abundance of papaverine pathway intermediates compared to thebaine highlights that it is a minor metabolic route in this particular poppy cross.[13]

Frontiers in Metabolic Engineering

The elucidation of BIA pathways is not merely an academic exercise; it provides a blueprint for the production of these valuable molecules in engineered microbes, offering a stable and scalable alternative to agricultural sourcing.[3][6][8]

Heterologous Biosynthesis of THP in Yeast

Recent breakthroughs have demonstrated the de novo biosynthesis of (S)-THP in engineered Saccharomyces cerevisiae (yeast).[10][12][16][17] This remarkable achievement required the co-expression of a multitude of genes from plants, bacteria, and mammals. However, a major challenge was the absence of known enzymes for several key steps in the papaverine pathway.

To overcome this, researchers employed protein engineering and enzyme promiscuity. For instance, since the plant enzyme for converting coclaurine to 3'-hydroxycoclaurine was unknown, a variant of N-methylcoclaurine 3'-hydroxylase (CYP80B) was engineered to accept coclaurine as a non-native substrate.[10][12][17] Similarly, a variant of scoulerine 9-O-methyltransferase was evolved to perform the final O-methylation step to produce THP.[10][12] This work showcases how pathway knowledge, even if incomplete, can guide the rational engineering of biological systems to produce target molecules. The final engineered yeast strains could produce up to 121 µg/L of THP from simple sugars.[17]

Conclusion and Future Outlook

The biological role of this compound has been clarified from a hypothetical intermediate to a confirmed, albeit minor, product of the central BIA pathway originating from (S)-reticuline. Its biosynthesis involves a series of methylation reactions and a key N-demethylation, followed by a two-step dehydrogenation to yield papaverine. The methodologies used to uncover this pathway, particularly stable isotope tracing, remain the cornerstone of natural product research.

Future research will likely focus on identifying the uncharacterized enzymes in the pathway, such as the laudanosine N-demethylase. The discovery of these enzymes will be invaluable for optimizing the microbial production of THP and papaverine. As synthetic biology tools become more sophisticated, the complete reconstruction of these complex metabolic pathways in industrial microbes moves closer to reality, promising a sustainable future for the production of essential plant-derived medicines.

References

-

UCL Discovery. (n.d.). Studies of Alkaloid Metabolism in Papaver somniferum L. Retrieved from [Link]

-

Sato, F., Inui, T., & Takemura, T. (2007). Metabolic engineering in isoquinoline alkaloid biosynthesis. Current Pharmaceutical Biotechnology, 8(4), 211-218. Retrieved from [Link]

-

Samanani, N., Liscombe, D. K., & Facchini, P. J. (2004). Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis. The Plant Journal, 40(2), 302-313. Retrieved from [Link]

-

Sato, F., Inui, T., & Takemura, T. (2007). Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis. Current Pharmaceutical Biotechnology, 8(4), 211-218. Retrieved from [Link]

-

Li, Y., et al. (2023). Structural diversity, evolutionary origin, and metabolic engineering of plant specialized benzylisoquinoline alkaloids. Request PDF. Retrieved from [Link]

-

Sato, F., Inui, T., & Takemura, T. (2007). Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis. Sci-Hub. Retrieved from [Link]

-

Sato, F., Inui, T., & Takemura, T. (2007). Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis. Bentham Science Publisher. Retrieved from [Link]

-

Luchinat, C., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1316-1322. Retrieved from [Link]

-

Luchinat, C., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Elsevier. Retrieved from [Link]

-

Zhang, T., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 15. Retrieved from [Link]

-

Zhang, T., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers. Retrieved from [Link]

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647-672. Retrieved from [Link]

-

Samanani, N., & Facchini, P. J. (2002). Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants. Journal of Biological Chemistry, 277(37), 33878-33883. Retrieved from [Link]

-

Ruch, L., & O'Connor, S. E. (2008). Mechanistic Studies on Norcoclaurine Synthase of Benzylisoquinoline Alkaloid Biosynthesis: An Enzymatic Pictet−Spengler Reaction. Biochemistry, 47(4), 1159-1167. Retrieved from [Link]

-

Wikipedia. (n.d.). (S)-norcoclaurine synthase. Retrieved from [Link]

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid biosynthesis in opium poppy. Phytochemistry, 91, 1-3. Retrieved from [Link]

-

O'Connor, S. E. (2010). Alkaloids. ResearchGate. Retrieved from [Link]

-

Guo, Y., et al. (2022). Aromatic L-amino acid decarboxylases: physiological functions, biocatalytic applications, and protein engineering. ResearchGate. Retrieved from [Link]

-

Luchinat, C., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. PubMed. Retrieved from [Link]

-

Rather, J. A., et al. (2023). Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence. Journal of Pharmaceutical and Biomedical Analysis, 229, 115349. Retrieved from [Link]

-

Lousa, D., et al. (2023). Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis. MDPI. Retrieved from [Link]

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. SciSpace. Retrieved from [Link]

-

Liu, X., et al. (2022). Full-length transcriptome and metabolite analysis reveal reticuline epimerase-independent pathways for benzylisoquinoline alkaloids biosynthesis in Sinomenium acutum. Frontiers in Plant Science, 13. Retrieved from [Link]

-

O'Connor, S. E. (2010). Biosynthesis of (S)-reticuline, the central intermediate of... ResearchGate. Retrieved from [Link]

-

Valentic, T. R., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. Proceedings of the National Academy of Sciences, 119(33). Retrieved from [Link]

-

Williams, M. (2023). Alkaloid changes in the capsule of the poppy (Papaver somniferum L.) during maturation and storage. Figshare. Retrieved from [Link]

-

Bernhard, K., & Andrea, B. (2008). Variability of alkaloid content in Papaver somniferum L. Julius-Kühn-Archiv, 421, 243. Retrieved from [Link]

-

Lachenmeier, D. W., et al. (2020). Opium Alkaloids in Harvested and Thermally Processed Poppy Seeds. Frontiers in Chemistry, 8. Retrieved from [Link]

-

Valentic, T. R., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. Semantic Scholar. Retrieved from [Link]

-

Luchinat, C., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Request PDF. Retrieved from [Link]

-

Valentic, T. R., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. PubMed Central. Retrieved from [Link]

-

Valentic, T. R., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. PNAS. Retrieved from [Link]

-

Brochmann-Hanssen, E., et al. (1975). The biosynthesis of papaverine. Semantic Scholar. Retrieved from [Link]

-

Valentic, T. R., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. PubMed. Retrieved from [Link]

-

Messiha, F. S. (1990). Papaverine, tetrahydropapaverine and ethanol metabolizing enzymes. Veterinary and Human Toxicology, 32(2), 126-130. Retrieved from [Link]

-

Salehi, B., et al. (2019). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. MDPI. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

d'Oelsnitz, S., et al. (2022). Proposed biosynthesis of papaverine through NH and NCH3 routes. The... ResearchGate. Retrieved from [Link]

-

Kumar, A. (2022). Analytical Techniques in Pharmaceutical Analysis: A Review. International Journal for Research in Applied Science and Engineering Technology, 10(5), 6543-6552. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic engineering in isoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Benzylisoquinoline alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis: Ingenta Connect [ingentaconnect.com]

- 7. sci-hub.red [sci-hub.red]

- 8. Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis | Bentham Science [eurekaselect.com]

- 9. The biosynthesis of papaverine proceeds via (S)-reticuline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. [PDF] Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast | Semantic Scholar [semanticscholar.org]

- 12. pnas.org [pnas.org]

- 13. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. profiles.wustl.edu [profiles.wustl.edu]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Historical Context of Tetrahydropapaverine

This guide provides a comprehensive technical overview of tetrahydropapaverine, a pivotal benzylisoquinoline alkaloid. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's discovery, its biosynthetic origins, the evolution of its chemical synthesis, and its pharmacological significance. By bridging historical context with modern synthetic strategies and biochemical understanding, this guide serves as an essential resource for professionals engaged in natural product chemistry and pharmaceutical development.

Introduction: The Significance of a Reduced Alkaloid

Tetrahydropapaverine (THP), systematically named 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is a foundational molecule in the rich tapestry of opium alkaloids. While its fully aromatized counterpart, papaverine, was discovered much earlier, THP holds a distinct and critical position. It is not merely a laboratory derivative but a naturally occurring intermediate in the opium poppy (Papaver somniferum) and a vital precursor in the synthesis of clinically significant pharmaceuticals.[1]

Papaverine itself, first isolated by Georg Merck in 1848, is recognized for its smooth muscle relaxant and vasodilatory properties, actions it achieves primarily through non-selective phosphodiesterase (PDE) inhibition.[2][3] Tetrahydropapaverine, as its reduced form, shares this pharmacological lineage but also serves as a key building block for semi-synthetic drugs, most notably the neuromuscular blocking agents atracurium and cisatracurium.[4] Understanding the journey of THP—from its biogenesis within a plant to its creation on the chemist's bench—offers profound insights into the interplay of natural product discovery and synthetic innovation.

Unraveling the Biological Blueprint: The Biosynthesis of Tetrahydropapaverine

For decades, the precise biosynthetic pathway to papaverine and its tetrahydro- precursor was a subject of scientific debate. Early theories posited a route beginning with norlaudanosoline, which would be fully O-methylated to yield tetrahydropapaverine, followed by aromatization.[5] However, meticulous stable-isotope labeling experiments have since revised this understanding, revealing a more intricate pathway that underscores the central role of (S)-reticuline, a pivotal branch-point intermediate in benzylisoquinoline alkaloid biosynthesis.[6]

The modern, experimentally validated pathway proceeds as follows:

-

Methylation of (S)-Reticuline: The pathway to THP diverges from the morphinan route with the methylation of (S)-reticuline, catalyzed by specific methyltransferases, to form (S)-laudanine.[7]

-

Formation of Laudanosine: A subsequent methylation step at the 3'-hydroxyl group of laudanine yields laudanosine.[7]

-

N-Demethylation: In a crucial and somewhat unexpected step, laudanosine undergoes N-demethylation to yield (S)-tetrahydropapaverine. This step is critical as it forms the direct precursor to papaverine.[5]

-

Aromatization to Papaverine: THP is then oxidized, passing through a 1,2-dihydropapaverine intermediate before the final dehydrogenation yields the fully aromatic papaverine.[5][7]

This pathway highlights a key principle in biosynthesis: the generation of molecular diversity through a series of enzymatic modifications to a central scaffold. The discovery that a demethylation step is required to produce THP from the N-methylated reticuline lineage was a significant clarification, resolving earlier conflicting hypotheses.[7]

Caption: Biosynthetic pathway of Tetrahydropapaverine from (S)-Reticuline.

The Dawn of Synthetic Access: Historical Routes to the Isoquinoline Core

The quest to synthetically produce papaverine and its derivatives predates the full elucidation of its biosynthetic pathway. These early efforts were foundational to the field of heterocyclic chemistry.

The Bischler-Napieralski Reaction (1893)

One of the earliest and most significant methods for constructing the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction.[7] Discovered in 1893, this reaction involves the intramolecular cyclization of a β-phenylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under heated conditions.[1][6]

The causality behind this choice of reagents is rooted in the need to convert the relatively unreactive amide carbonyl into a highly electrophilic species capable of undergoing an intramolecular electrophilic aromatic substitution. The dehydrating agent activates the carbonyl oxygen, facilitating its loss and the formation of a key nitrilium ion intermediate.[1] This electrophilic ion is then attacked by the electron-rich aromatic ring to forge the new heterocyclic ring.

Caption: Generalized mechanism of the Bischler-Napieralski Reaction.

This reaction was instrumental in the first total synthesis of papaverine by Pictet and Gams in 1909, a landmark achievement that confirmed the structure of the alkaloid.[2][8]

The Pictet-Spengler Reaction (1911)

Just two years after the synthesis of papaverine, Amé Pictet and Theodor Spengler reported a more direct and biomimetically significant method for creating tetrahydroisoquinolines.[9] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by ring closure.[9]

The driving force of this reaction is the formation of an electrophilic iminium ion from the initial condensation product. This ion then undergoes an intramolecular electrophilic attack on the aromatic ring, analogous to the Bischler-Napieralski cyclization but starting from an amine rather than an amide.[9] The original 1911 reaction used phenethylamine and dimethoxymethane (a formaldehyde source) with hydrochloric acid to produce the parent tetrahydroisoquinoline.[9][10]

Modern Synthetic Methodologies and Protocols

While historical syntheses provided proof of structure and initial access, modern drug development demands high-yield, scalable, and efficient processes. The synthesis of tetrahydropapaverine has evolved significantly, moving towards one-pot procedures that minimize intermediate purification steps and maximize throughput.

Comparative Synthesis Overview

The table below contrasts a classical approach, representative of early 20th-century methods, with a modern, patented one-pot process. This comparison highlights the advancements in synthetic efficiency.

| Parameter | Classical Pictet-Spengler Approach | Modern One-Pot Synthesis[11] |

| Starting Materials | Homoveratrylamine, Homoveratraldehyde | 3,4-Dimethoxyphenylacetic acid, 3,4-Dimethoxyphenethylamine |

| Key Reagents | Strong acid (e.g., HCl, H₂SO₄) | Phosphorus oxychloride (POCl₃), Sodium borohydride (NaBH₄) |

| Reaction Steps | 1. Condensation/Cyclization2. Product Isolation | 1. Amidation2. Cyclization (Bischler-Napieralski)3. Reduction4. Salification (in one pot) |

| Typical Conditions | Reflux in protic solvent | Stepwise temperature control (80-160°C), then room temp. |

| Workup | Extraction and crystallization | Direct precipitation after salification |

| Reported Yield | Variable, often moderate | High (up to 85%) |

Experimental Protocol: A Modern One-Pot Synthesis of Tetrahydropapaverine HCl

This protocol is adapted from a patented, high-yield industrial process and is presented as a self-validating system where successful completion of each step sets the stage for the next without the need for intermediate isolation.[11]

Objective: To synthesize tetrahydropapaverine hydrochloride from commercially available precursors in a single reaction vessel.

Pillar of Trustworthiness: This one-pot procedure's integrity relies on the high conversion rates of each sequential reaction, minimizing side-product formation that would otherwise necessitate purification. The final purity of >99% validates the efficiency of the cascaded steps.

Step-by-Step Methodology:

-

Step 1: Amide Formation (Condensation)

-

Procedure: To a suitable reaction vessel equipped with a reflux condenser and a means for azeotropic water removal, charge 3,4-dimethoxyphenylacetic acid (1.0 eq) and 3,4-dimethoxyphenethylamine (1.0 eq) in a solvent such as toluene.

-

Causality: Heat the mixture to reflux (approx. 120-160°C). The high temperature drives the condensation reaction to form the corresponding amide. Using toluene allows for the azeotropic removal of water, the byproduct of the reaction, which drives the equilibrium towards the product, ensuring high conversion.

-

Duration: 10-36 hours, monitored by TLC or HPLC until consumption of starting materials.

-

-

Step 2: Cyclization (Bischler-Napieralski)

-

Procedure: Cool the reaction mixture to 80°C. Cautiously add phosphorus oxychloride (POCl₃, ~0.7-0.8 eq) dropwise.

-

Causality: POCl₃ is the dehydrating agent that activates the amide carbonyl, facilitating the intramolecular cyclization to form the 3,4-dihydropapaverine intermediate as its hydrochloride salt. Performing this step directly in the same pot avoids a lengthy workup of the amide intermediate.

-

Duration: 2-4 hours.

-

-

Step 3: Reduction

-

Procedure: After cooling, quench the reaction by adding water. The product, dihydropapaverine hydrochloride, remains in the aqueous phase. Add ethanol as a co-solvent, followed by sodium hydroxide to basify the mixture. Subsequently, add sodium borohydride (NaBH₄) in portions.

-

Causality: NaBH₄ is a mild and selective reducing agent that reduces the imine double bond of the dihydropapaverine intermediate to the corresponding secondary amine of tetrahydropapaverine. The basic conditions are necessary for the borohydride to be effective.

-

Duration: ~2 hours at room temperature.

-

-

Step 4: Extraction and Salification

-

Procedure: Extract the aqueous phase with toluene. Combine the organic layers and adjust the pH to 2-3 with concentrated hydrochloric acid or HCl in ethanol.

-

Causality: The free-base tetrahydropapaverine is soluble in the organic solvent (toluene). Addition of HCl protonates the basic nitrogen atom, forming the hydrochloride salt, which is insoluble in toluene and precipitates out of the solution.

-

Finalization: Collect the precipitated solid by filtration, wash with a small amount of cold toluene or ether, and dry under vacuum to yield white crystalline tetrahydropapaverine hydrochloride.

-

Pharmacological Context and Comparative Activity

Tetrahydropapaverine and its parent compound, papaverine, are both pharmacologically active, primarily as vasodilators and smooth muscle relaxants. Their mechanism of action is largely attributed to the non-specific inhibition of cyclic nucleotide phosphodiesterases (PDEs).[2][3] By inhibiting PDEs, they increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a cascade of events that culminates in smooth muscle relaxation.[2]

Papaverine is a particularly potent inhibitor of the PDE10A subtype, which is highly expressed in the brain's striatum.[12] This activity has led to its investigation for various neurological conditions.

| Compound | Primary Mechanism | Key Pharmacological Effects | Notable Potency Data |

| Papaverine | Non-selective PDE inhibitor | Vasodilation, antispasmodic, smooth muscle relaxation.[2][13] | Potent PDE10A inhibitor (IC₅₀ = 17 nM). |

| Tetrahydropapaverine | PDE inhibitor; precursor | Shares vasodilatory and smooth muscle relaxant properties.[14] Key intermediate for atracurium and cisatracurium.[4] | Activity is generally comparable to papaverine, though less studied as a standalone therapeutic. |

| Laudanosine | α₁-adrenoceptor blocker | Vasodilation via alpha-adrenergic blockade, lacks significant PDE inhibitory activity.[15] | Does not significantly affect PDE forms.[15] |

The structural difference between papaverine (a planar, aromatic isoquinoline ring) and THP (a non-planar, saturated heterocyclic ring) influences their interaction with biological targets. While both inhibit PDEs, the biosynthetic intermediate laudanosine, which differs from THP only by an N-methyl group, exhibits a different pharmacological profile, acting as an α₁-adrenoceptor blocker with minimal PDE activity.[15] This demonstrates how subtle structural modifications within the benzylisoquinoline scaffold can lead to distinct mechanisms of action.

Conclusion and Future Outlook

The story of tetrahydropapaverine is a compelling example of the progression from natural product isolation to biosynthetic pathway elucidation and, finally, to sophisticated synthetic design. From its humble origins as an intermediate in the opium poppy, THP has become a cornerstone for the production of essential medicines. The historical development of synthetic routes like the Bischler-Napieralski and Pictet-Spengler reactions not only enabled the creation of these molecules in the lab but also laid the groundwork for modern organic chemistry.

Today, research continues to refine the production of THP. Efforts in metabolic engineering, for instance, have successfully demonstrated the de novo biosynthesis of THP in yeast, offering a potential alternative to both plant extraction and traditional chemical synthesis.[16] As the tools of synthetic biology and catalysis continue to advance, the production of tetrahydropapaverine and its valuable derivatives is poised to become even more efficient, sustainable, and adaptable to the needs of the pharmaceutical industry.

References

-

Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.

-

Brochmann-Hanssen, E., Chen, C. H., Chen, C. R., Chiang, H. C., Leung, A. Y., & McMurtrey, K. (1975). Opium Alkaloids. Part XV. The Biosynthesis of 1-Benzylisoquinolines in Papaver somniferum. Preferred and Secondary Pathways; Stereochemical Aspects. Journal of the Chemical Society, Perkin Transactions 1, (15), 1531-1537.

-

Han, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1305-1312.

-

Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses of isoquinolines. Tetrahedron, 36(10), 1279-1300.

-

Li, J., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. Proceedings of the National Academy of Sciences, 119(33), e2205848119.

-

Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.

-

Ashrafi, S., et al. (2023). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules, 28(7), 3149.

-

Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, (3), 27-34.

-

Merck Group. (n.d.). Story: Papaverine. Retrieved from [Link]

-

Saini, R. K., et al. (2023). Pharmacological Properties and Therapeutic Potential of Papaverine: A Comprehensive Review. Journal of Research in Pharmacy, 27(6), 2095-2105.

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

Li, Y., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. PNAS, 119(33).

-

CN115124466A - Synthesis method of tetrahydropapaverine hydrochloride. (2022). Google Patents.

-

Amini, A., et al. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorganic Chemistry Research.

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Ivorra, M. D., et al. (1992). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. British Journal of Pharmacology, 106(1), 33-41.

-

Santi, R., et al. (1967). Pharmacological properties of tetrahydropapaveroline. Journal of Pharmacy and Pharmacology, 19(1), 45-51.

-

University of Texas Technology Publisher. (n.d.). An engineered methyltransferase enzyme for improved production of benzylisoquinoline alkaloids. Retrieved from [Link]

-

Girish, C., et al. (2021). Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons. Neurotoxicity Research, 39(4), 1238-1250.

Sources

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of papaverine and glycerylnitrate-verapamil solution as topical and intraluminal vasodilators for internal thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. orgchemres.org [orgchemres.org]

- 9. Vasodilatory Efficacy and Impact of Papaverine on Endothelium in Radial Artery Predilatation for CABG Surgery: in Search for Optimal Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN115124466A - Synthesis method of tetrahydropapaverine hydrochloride - Google Patents [patents.google.com]

- 12. Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(-)-Tetrahydropapaverine CAS number and molecular structure

An In-Depth Technical Guide to (S)-(-)-Tetrahydropapaverine

Introduction: Unveiling a Core Benzylisoquinoline Alkaloid

This compound, a member of the tetrahydroisoquinoline (THIQ) class of alkaloids, represents a pivotal molecule at the intersection of natural product chemistry, biosynthesis, and pharmaceutical synthesis.[1][2] Naturally occurring in the opium poppy (Papaver somniferum), this compound serves as the direct biosynthetic precursor to the well-known vasodilator, papaverine.[3] Beyond its natural role, this compound is a critical intermediate in the industrial synthesis of essential medicines, most notably the neuromuscular blocking agents atracurium and cisatracurium, which are vital in anesthesia and critical care.

This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into the molecule's core properties, biosynthetic and synthetic pathways, pharmacological context, and analytical methodologies.

Part 1: Core Identification and Physicochemical Properties

Precise identification is the cornerstone of all scientific investigation. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) registry number.

CAS Number: 4747-98-2 [4][5][6]

The molecule's structure is defined as (S)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, featuring a chiral center at the C1 position which dictates its stereochemistry.[4]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₅NO₄ | [4][6][7] |

| Molecular Weight | 343.42 g/mol | [4][6] |

| IUPAC Name | (1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | [7] |

| Appearance | White to off-white crystalline solid (as hydrochloride salt) | [8] |

| Solubility | Moderately soluble in water, ethanol, and DMSO (as hydrochloride salt) | [8] |

| SMILES | COC1=C(OC)C=CC(C[C@H]2C3=CC(OC)=C(OC)=C3CCN2)=C1 | [4] |

Part 2: Biosynthesis and Synthesis—Nature's Blueprint and Human Innovation

Natural Biosynthesis in Papaver somniferum

The formation of this compound in the opium poppy is a sophisticated enzymatic process. Contrary to earlier hypotheses, the pathway does not proceed through norlaudanosoline. Instead, modern isotopic labeling studies have conclusively shown that the biosynthesis originates from (S)-reticuline, a central precursor for many poppy alkaloids.[3][9]

The key steps are:

-

O-Methylation: (S)-reticuline is methylated to generate (S)-laudanine.

-

Second O-Methylation: A subsequent methylation at the 3' position of laudanine yields laudanosine.[3][9]

-

N-Demethylation: In the critical and defining step, laudanosine undergoes N-demethylation to form (S)-tetrahydropapaverine.[3]

This pathway highlights a fascinating enzymatic logic where the N-methyl group, crucial for earlier steps in related alkaloid pathways (e.g., morphine synthesis), is intentionally removed to produce the secondary amine structure of tetrahydropapaverine.

Caption: Biosynthetic pathway from (S)-Reticuline to this compound in P. somniferum.

Chemical Synthesis and Modern Biotechnological Approaches

While accessible from natural sources, chemical synthesis provides a controlled and scalable alternative.

-

Classical Synthesis: It can be synthesized from precursors such as 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxyisoquinoline through reduction.[6] Another established route involves the chemical reduction of papaverine itself.[3]

-

De Novo Biosynthesis: Cutting-edge research has enabled the de novo biosynthesis of this compound in engineered yeast (Saccharomyces cerevisiae). This metabolic engineering approach involves heterologous expression of plant enzymes and protein engineering to create novel enzymatic activities, offering a sustainable and potentially more efficient production platform independent of agricultural supply chains.[10]

Part 3: Pharmacological Context and Biological Significance

This compound belongs to the broad family of tetrahydroisoquinoline (THIQ) alkaloids, which exhibit an impressive diversity of biological activities, including antitumor, anti-inflammatory, antiviral, antibacterial, and various actions on the central nervous system.[1][2][11]

The primary pharmacological relevance of tetrahydropapaverine and its derivatives lies in their activity as smooth muscle relaxants and vasodilators.[8][12] This action is most famously embodied by its direct oxidation product, papaverine, which functions as a non-specific inhibitor of phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic AMP and cyclic GMP and subsequent muscle relaxation.[12]

Furthermore, the core THIQ scaffold has neurological implications. The parent compound, tetrahydropapaveroline (also known as norlaudanosoline), can be formed endogenously in the brain via a condensation reaction of dopamine with its metabolite, dopaldehyde, and has been shown to inhibit dopamine uptake.[13]

Part 4: Analytical Methodologies for Identification and Quantification

Robust analytical methods are essential for quality control in pharmaceutical production and for quantitative studies in research. The analysis of this compound and related compounds relies on a combination of separation science and sensitive detection.

-